molecular formula C14H18N2O2S B2372439 N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide CAS No. 300695-91-4

N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide

Cat. No.: B2372439
CAS No.: 300695-91-4
M. Wt: 278.37
InChI Key: QJUSXKSUEGPJEH-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide” seems to be a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their diverse biological activities .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a benzothiazole ring, an ethoxy group, and a pivalamide group .

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, a compound structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide, was studied for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Researchers designed and synthesized analogs to establish the importance of conformational control in enhancing corrector activity, demonstrating the significant role of such compounds in therapeutic interventions for cystic fibrosis (Yu et al., 2008).

Antimicrobial Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. Compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi, highlighting the versatility of this compound and its derivatives in biomedical research (Nam et al., 2010).

Lithium Recovery

Imidazolium salts with 2-ethoxyethyl pivalate groups, related to the chemical structure of this compound, were investigated as collectors for the flotation of lithium aluminate and spodumene. These compounds were shown to be effective in lithium recovery processes, with recovery rates up to 88.9%, indicating the potential application of such chemicals in enhancing the efficiency of lithium extraction from mineral sources (Acker et al., 2023).

Future Directions

While specific future directions for “N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide” were not found, there is ongoing research into benzothiazole derivatives for their potential therapeutic applications .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSXKSUEGPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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